(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid
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Description
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C7H4Cl2O2S and its molecular weight is 223.07. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Palladium-catalyzed cross-coupling reactions have been utilized for the selective synthesis of 3,3-disubstituted prop-2-enoic acids, demonstrating the utility of related compounds in complex synthesis under mild conditions (Abarbri et al., 2002). Additionally, novel chalcone derivatives, exhibiting potent antioxidant properties, have been synthesized from reactions involving thiophene analogs, showcasing the compound's relevance in developing new antioxidant agents (Prabakaran et al., 2021).
Material Science Applications
In material science, thiophene-based prop-2-enoates have been investigated for their photoalignment properties, offering potential applications in liquid crystal displays (LCDs) (Hegde et al., 2013). This research highlights the role of such compounds in advancing technologies for display applications.
Molecular Biology Applications
Molecular docking and synthesis studies have been conducted on various derivatives, including (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one, to explore their potential as inhibitors of human chorionic gonadotropin protein, indicating possible applications in drug discovery and molecular biology (SangeethaMargreat et al., 2021).
Antimicrobial and Antioxidant Agents
Further, novel indolyl benzo[b][1,4]diazepins bearing a 2,5-dichlorothiophene moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the compound's potential in medicinal chemistry for developing new therapeutic agents (Biradar & Somappa, 2016).
Properties
IUPAC Name |
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYYRNZLJGQSRS-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1/C=C/C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.